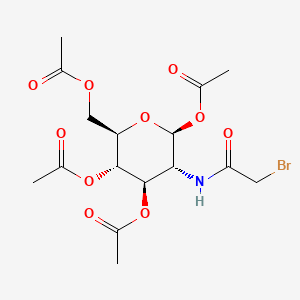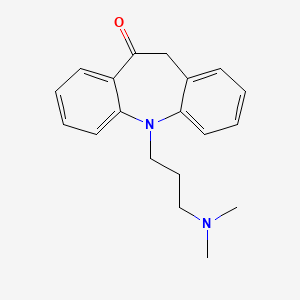
Axillarine
Vue d'ensemble
Description
Axillarine is a compound with the molecular formula C18H27NO7 . It is a type of alkaloid and is crystalline in nature . It is sourced from the herbs of Pachysandra axillaris .
Molecular Structure Analysis
Axillarine has a complex molecular structure that includes 55 bonds in total. These comprise 28 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 eleven-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 3 hydroxyl groups, 2 secondary alcohols, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
Axillarine is a crystalline compound . Its molecular weight is 369.41 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the retrieved sources.Applications De Recherche Scientifique
Drug Development
Axillarine has been identified in the context of Shigella bacteria, which is responsible for significant global health concerns like diarrheal diseases . The structural analysis of Shigella invasion proteins suggests that compounds like Axillarine could serve as potential drug targets. This opens up avenues for developing new therapeutic agents against multi-drug resistant strains of bacteria.
Biomedical Applications
In the field of biomedicine, acrylate polymers, which could potentially be derived from compounds like Axillarine, have been used in various medical devices due to their versatile properties . These include applications in ophthalmology, orthopedics, tissue engineering, and dental restoratives. The ability to tailor these polymers for specific medical applications makes Axillarine a compound of interest for biomedical research.
Agricultural Use
The use of antibiotics in agriculture is a significant concern due to the rise of antibiotic-resistant bacteria. Axillarine, as part of the alkaloid family, could potentially offer alternative solutions to antibiotics in promoting plant health and combating plant diseases, thus contributing to sustainable agricultural practices .
Environmental Science
In environmental science, the focus is on the removal of micropollutants and the development of sustainable methods for pollution control . Compounds like Axillarine could play a role in the synthesis of materials that help in the adsorption and breakdown of environmental contaminants, contributing to cleaner water and air.
Biotechnology
The metabolism of fatty acids by cutaneous bacteria, which involves compounds structurally similar to Axillarine, has implications in areas like axillary malodour . Understanding these biochemical pathways can lead to the development of new biotechnological applications, such as deodorants and other personal care products.
Pharmacology
In pharmacology, the study of compounds like Axillarine can lead to a better understanding of their effects on the human body, including their potential therapeutic and toxic effects . This knowledge is crucial for the development of new drugs and for ensuring the safety of existing treatments.
Propriétés
IUPAC Name |
5,6-dihydroxy-6-(1-hydroxyethyl)-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7/c1-9(2)13-15(21)18(24,10(3)20)17(23)25-8-11-4-6-19-7-5-12(14(11)19)26-16(13)22/h4,9-10,12-15,20-21,24H,5-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQRXNDIMGIXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941403 | |
| Record name | 4,5-Dihydroxy-5-(1-hydroxyethyl)-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19637-66-2 | |
| Record name | NSC211515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydroxy-5-(1-hydroxyethyl)-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Axillarine and what are its key spectroscopic features?
A1: Axillarine is a pyrrolizidine alkaloid. While its full chemical formula isn't explicitly provided in the abstracts, its structure was elucidated using various spectroscopic techniques. [, ] Key methods included:
- MS (Mass Spectrometry): Used to determine the molecular weight and fragmentation pattern of the molecule. []
- IR (Infrared Spectroscopy): Provided information about the functional groups present in axillarine, such as hydroxyl groups and carbonyl groups. []
- NMR (Nuclear Magnetic Resonance) Spectroscopy:
- 1H NMR: Revealed information about the hydrogen atoms and their environment within the molecule. One interesting observation was the chemical shift difference between the signals due to the non-equivalent C(9) protons in alkaloids derived from retronecine, which axillarine is related to. []
- 13C NMR: Provided information about the carbon atoms within the molecule. Researchers noted an unusual phenomenon where the C-19 signal was clearly visible in the 13C NMR spectrum of axillarine A (a related compound), but the corresponding 19-CH3 signal was absent in the 1H NMR spectrum. []
- DEPT (Distortionless Enhancement by Polarization Transfer): Helped to determine the number of hydrogen atoms attached to each carbon atom. []
Q2: The abstracts mention "axillarine hydrobromide ethanol solvate". What is the relevance of this form?
A2: Researchers determined the crystal structure of axillarine hydrobromide ethanol solvate using X-ray crystallography. [, ] This salt form, crystallized with ethanol molecules within the crystal lattice, likely provided better stability and crystal formation for analysis compared to the free base form of axillarine. Studying the crystal structure provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which can help understand its interactions with other molecules.
Q3: Axillarine is noted as a pyrrolizidine alkaloid. Are there other related alkaloids found in the same plant source?
A3: Yes, axillarine was initially isolated from Crotalaria axillaris seeds alongside another alkaloid called axillaridine. [] The structures of these two alkaloids are significant because they provide insight into the biosynthesis of pyrrolizidine alkaloids with macrocyclic diester rings. Furthermore, Pachysandra axillaris has yielded a variety of related steroidal alkaloids, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-1-methyl-1,2,3,7,8,9,10,11,12,12a-decahydro-7,10a-methano[1]benzoxocino[8,7,6-def]quinoline-5,8-diol](/img/structure/B1195145.png)
![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1195147.png)
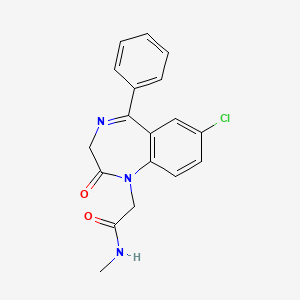
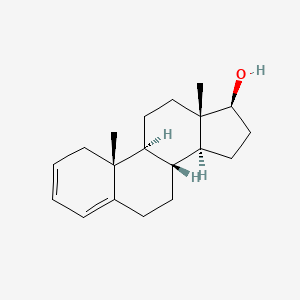
![2-[4-[2-[4-[2-(diethylamino)ethoxy]phenyl]-5,5-diphenylpentan-2-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B1195151.png)


![(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanoic acid](/img/structure/B1195154.png)

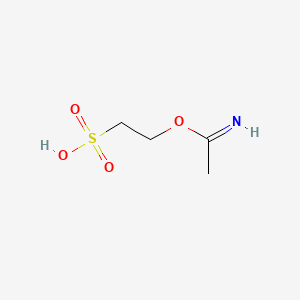
![(4bS,6aS,6bS,10aR,11aS,11bR,13S)-6a,13-dimethyl-6b-(2-oxopropyl)-3,4,4a,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-hexadecahydroindeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1195160.png)

